molecular formula C19H25ClN2OS B13549605 N-{[4-(1-aminoethyl)phenyl]methyl}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide hydrochloride

N-{[4-(1-aminoethyl)phenyl]methyl}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide hydrochloride

Cat. No.: B13549605
M. Wt: 364.9 g/mol
InChI Key: SNTWYSBNKAGZMJ-UHFFFAOYSA-N
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Description

N-{[4-(1-aminoethyl)phenyl]methyl}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzothiophene core, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(1-aminoethyl)phenyl]methyl}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide hydrochloride typically involves multiple steps. One common method includes the reaction of 4-(1-aminoethyl)benzyl chloride with 6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(1-aminoethyl)phenyl]methyl}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aminoethyl group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-{[4-(1-aminoethyl)phenyl]methyl}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{[4-(1-aminoethyl)phenyl]methyl}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide hydrochloride involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-{[4-(1-aminoethyl)phenyl]methyl}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
  • N-{[4-(1-aminoethyl)phenyl]methyl}-6-methyl-1-benzothiophene-3-carboxamide

Uniqueness

N-{[4-(1-aminoethyl)phenyl]methyl}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide hydrochloride is unique due to its specific structural features, such as the presence of the benzothiophene core and the aminoethyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H25ClN2OS

Molecular Weight

364.9 g/mol

IUPAC Name

N-[[4-(1-aminoethyl)phenyl]methyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide;hydrochloride

InChI

InChI=1S/C19H24N2OS.ClH/c1-12-3-8-16-17(11-23-18(16)9-12)19(22)21-10-14-4-6-15(7-5-14)13(2)20;/h4-7,11-13H,3,8-10,20H2,1-2H3,(H,21,22);1H

InChI Key

SNTWYSBNKAGZMJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)SC=C2C(=O)NCC3=CC=C(C=C3)C(C)N.Cl

Origin of Product

United States

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